5-(3-Indolylmethylene)barbituric acid
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Overview
Description
5-(3-Indolylmethylene)barbituric acid is a heterocyclic compound that combines the structural features of indole and barbituric acid
Mechanism of Action
Target of Action
It is known that barbituric acid derivatives, such as phenobarbital, act as nonselective central nervous system depressants . They promote binding to inhibitory gamma-aminobutyric acid subtype receptors and modulate chloride currents through receptor channels .
Mode of Action
Barbituric acid derivatives are known to enhance the action of gaba, a major inhibitory neurotransmitter in the brain, by increasing the duration of chloride ion channel opening . This results in hyperpolarization of the neuron and inhibition of action potential generation .
Biochemical Pathways
Barbituric acid derivatives are known to inhibit glutamate-induced depolarizations , suggesting that they may affect glutamatergic neurotransmission.
Pharmacokinetics
It is known that barbituric acid derivatives generally have good oral absorption, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine .
Result of Action
Barbituric acid derivatives generally result in decreased neuronal excitability and reduced transmission of signals in the central nervous system .
Preparation Methods
5-(3-Indolylmethylene)barbituric acid can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of 3-indolylmethylmalonic ester with urea in the presence of lithium methoxide in monoglyme (1,2-di-methoxyethane).
Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of this compound using palladium or Raney nickel as catalysts.
Chemical Reactions Analysis
5-(3-Indolylmethylene)barbituric acid undergoes various chemical reactions:
Scientific Research Applications
5-(3-Indolylmethylene)barbituric acid has several scientific research applications:
Comparison with Similar Compounds
5-(3-Indolylmethylene)barbituric acid can be compared with other similar compounds such as:
5-(3-Indolylmethyl)barbituric acid: This compound is obtained by catalytic hydrogenation of this compound and has similar structural features.
5-(3-Indolylmethyl)thiobarbituric acid: This compound is synthesized by condensation of 3-indolylmethylmalonic ester with thiourea and has applications in medicinal chemistry.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIVDOUKDCAG-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)NC3=O)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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